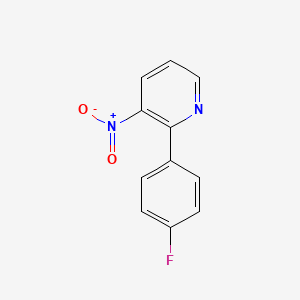
2-(4-Fluorophenyl)-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Fluorophenyl)-3-nitropyridine (2-F3NP) is a small molecule that has been studied for its potential applications in scientific research. It is a synthetic compound, and its structure is composed of a phenyl group, a nitro group, and a pyridine ring. This compound has been studied for its ability to act as a catalyst in various reactions, as well as its potential to serve as a ligand in metal-mediated reactions. It has also been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
- 2-(4-Fluorophenyl)-3-nitropyridine and its derivatives are primarily utilized in the field of organic synthesis. These compounds serve as intermediates in various chemical reactions, including the synthesis of more complex organic structures. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for biologically active compounds, involves a series of steps starting from pyridin-4-ol, and includes nitration, chlorination, N-alkylation, reduction, and condensation processes (Wang et al., 2016).
Applications in Fluorescence and Photophysical Studies
- This compound compounds are also significant in the study of fluorescence-based technologies. For example, indolizino[3,2-c]quinolines, synthesized through oxidative Pictet-Spengler cyclization of 2-methylpyridines with 2-bromo-2'-nitroacetophenone, exhibit unique optical properties. These properties suggest potential applications as fluorescent probes in aqueous systems, highlighting the versatility of this compound derivatives in photophysical research (Park et al., 2015).
Development of Probes for Chemical Detection
- These compounds also play a role in the development of probes for the detection of chemical substances. Arylene–vinylene conjugated 4′-(4-{2-[aryl]-ethenyl}phenyl)-2,2′:6′,2′′-terpyridines, which include 4-fluorophenyl derivatives, have been explored as sensitive, reusable, and simple fluorescent probes for the detection of nitroaromatic compounds. Their photophysical studies reveal significant electron transfer phenomena, which are key to their application in sensing technologies (Sil et al., 2017).
Role in Analytical Chemistry
- In the field of analytical chemistry, derivatives of this compound, such as those involving cysteinyl residues, have been studied for their circular dichroism spectra. This application is significant in the analytical determination of thiol groups in peptide molecules, showcasing the utility of these compounds in bioanalytical methods (Toniolo et al., 1972).
properties
IUPAC Name |
2-(4-fluorophenyl)-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-9-5-3-8(4-6-9)11-10(14(15)16)2-1-7-13-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFJRVBRBNYZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

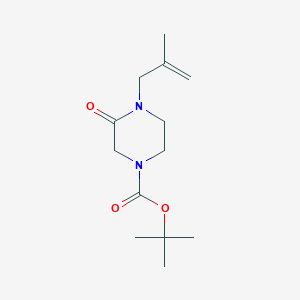

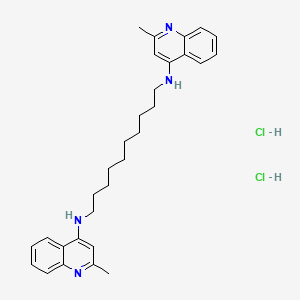
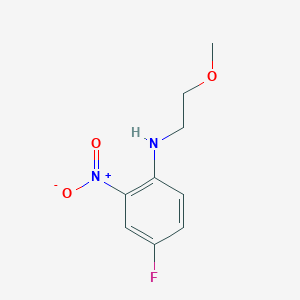
![3-(2-Chlorophenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2731568.png)
![3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane](/img/structure/B2731572.png)


![Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2731576.png)
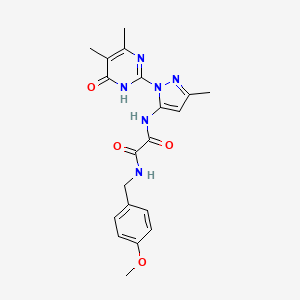
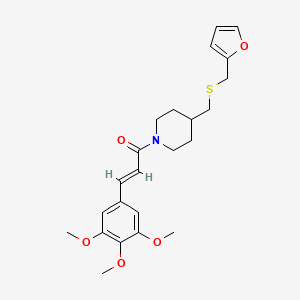


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2731584.png)